molecular formula C17H24N6O3 B3010047 1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 442864-65-5

1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No. B3010047
CAS RN: 442864-65-5
M. Wt: 360.418
InChI Key: PJPSMEREWJSCPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel compounds related to the structure of "1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" can be inferred from the methodologies described in the provided papers. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involved the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and other spectroscopic techniques for characterization . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a multi-step synthesis process, likely involving the formation of the piperidine ring followed by the attachment of the purine moiety and subsequent functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray single crystal diffraction and supported by density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations . These techniques provide a detailed understanding of the molecular geometry, electronic structure, and optical properties, which are crucial for the development of new drugs. The molecular frontier orbital analysis, as mentioned in the paper, would be particularly relevant for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the studies on similar structures. For example, the triazine heterocycle in 1-(1,3,5-triazin-yl)piperidine-4-carboxamide was found to be essential for high potency and selectivity in enzyme inhibition . This suggests that the purine moiety in the compound of interest may also play a critical role in its biological activity. Additionally, the regioselective amination of condensed pyrimidines provides insights into possible modifications at specific positions on the purine ring, which could be applied to the synthesis or functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the spectroscopic data and the structure-activity relationships of similar compounds. The presence of various functional groups, such as the carboxamide and the dimethylallyl group, would influence the compound's solubility, stability, and interaction with biological molecules. The fluorescence techniques used in the characterization of related compounds could also be applicable to the compound , potentially aiding in its detection and quantification in biological assays .

Scientific Research Applications

Synthesis and Biological Activity

The compound "1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" is related to a class of chemicals that includes various derivatives with potential biological activities. A study by Bhatia et al. (2016) synthesized a series of xanthene derivatives, closely related to the given compound, to explore their antiasthmatic activity. These compounds, including derivatives with a purine structure similar to the compound of interest, showed significant vasodilator activity, indicating potential as anti-asthmatic agents (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to "1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" provide insights into their chemical properties and potential applications. Ivanova and Spiteller (2011) conducted a detailed study on the conformation, optical properties, and absolute configuration of adenosine derivatives, which share structural similarities with the compound . Their research sheds light on the electronic absorption and CD spectra of these molecules, which could be relevant for understanding the optical phenomena and potential applications of the compound of interest (Ivanova & Spiteller, 2011).

Pharmacological Applications

Research on compounds structurally similar to "1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" has revealed potential pharmacological applications. For instance, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, as reported by Thalji et al. (2013), highlights the therapeutic potential of related compounds in modulating epoxide hydrolase activity, which is significant for various disease models (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).

Antibacterial Activity

A study by Selvakumar and Elango (2017) synthesized a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives, which are structurally related to the compound , to evaluate their antibacterial activities. This research demonstrated that compounds containing quinazoline derivatives with a thiazole ring exhibited significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Selvakumar & Elango, 2017).

properties

IUPAC Name

1-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-10(2)9-23-12-14(20(3)17(26)21(4)15(12)25)19-16(23)22-7-5-11(6-8-22)13(18)24/h11H,1,5-9H2,2-4H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSMEREWJSCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-dimethyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

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